Isomer-Specific Electronic Structure: Naphtho(2,3-j)fluoranthene vs. Fluoranthene Core
Computational studies reveal that naphtho-annelated fluoranthenes, including Naphtho(2,3-j)fluoranthene, exhibit local aromaticity patterns where the central five-membered ring can be more aromatic than adjacent six-membered rings, a counterintuitive electronic feature absent in the parent fluoranthene core [1]. This electronic anomaly influences the compound's reactivity and spectroscopic signature.
| Evidence Dimension | Local Aromaticity (HOMA index comparison) |
|---|---|
| Target Compound Data | Five-membered ring aromaticity comparable or exceeding that of six-membered rings in the same molecule [1] |
| Comparator Or Baseline | Fluoranthene (parent compound): Central five-membered ring is nonaromatic |
| Quantified Difference | Qualitative reversal of aromatic character in the five-membered ring upon naphtho-annelation |
| Conditions | Theoretical study using HOMA, ef, BRE, MCI, NICS, and ring current maps |
Why This Matters
The unique electronic structure impacts the compound's stability and optical properties, making it a distinct model compound for studying aromaticity in non-alternant PAHs.
- [1] Radenković, S., et al. (2015). Local aromaticity in naphtho-annelated fluoranthenes: can the five-membered rings be more aromatic than the six-membered rings? The Journal of Physical Chemistry A, 119(20), 4972-4982. doi:10.1021/acs.jpca.5b01817 View Source
